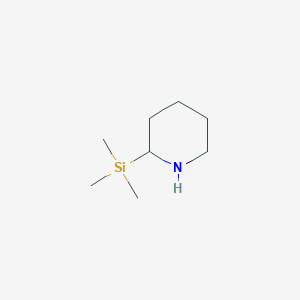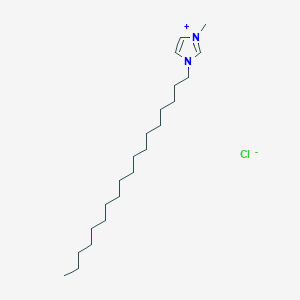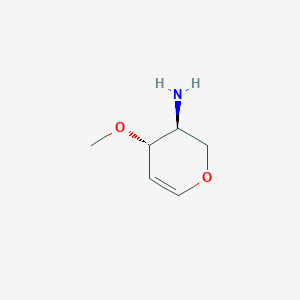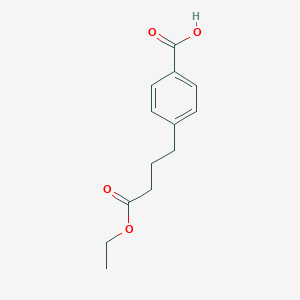
Acide 3,5-diméthoxyphénylboronique
Vue d'ensemble
Description
3,5-Dimethoxyphenylboronic acid (3,5-DMPBA) is an organic compound consisting of a phenyl group with two methoxy substituents and a boronic acid group. It is a versatile reagent used in organic synthesis and in chemical biology. It has a wide range of applications in the fields of medicinal chemistry, materials science, and analytical chemistry. It has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and biopolymers. It also has potential applications in the fields of drug discovery and development, as well as in the production of new materials.
Applications De Recherche Scientifique
Réactions de couplage catalysées par le palladium
L'acide 3,5-diméthoxyphénylboronique est utilisé comme réactif dans les réactions de couplage catalysées par le palladium . Ces réactions sont un type de réaction de formation de liaison carbone-carbone et sont largement utilisées dans la synthèse de divers composés organiques.
Préparation de dérivés de benzopyranone
Ce composé est utilisé dans la préparation de dérivés de benzopyranone, qui agissent comme des modulateurs positifs des récepteurs GABAA . Les récepteurs GABAA sont un type de récepteur de neurotransmetteur et sont une cible pour une large gamme d'agents thérapeutiques.
Préparation d'alcènes aromatiques
L'this compound est utilisé dans la préparation d'alcènes aromatiques via une réaction de couplage à trois composants catalysée par le palladium . Les alcènes aromatiques sont une classe de composés organiques qui ont une large gamme d'applications en synthèse organique.
Couplage de Suzuki-Miyaura
Ce composé est utilisé dans le couplage de Suzuki-Miyaura, un type de réaction de couplage croisé catalysée par le palladium . Cette réaction est largement utilisée en synthèse organique pour la formation de liaisons carbone-carbone.
Cyanation catalysée par le rhodium
L'this compound est utilisé dans la cyanation catalysée par le rhodium avec le N-cyano-N-phényl-p-méthylbenzènesulfonamide . Cette réaction est utilisée dans la synthèse de nitriles, qui sont des intermédiaires importants dans la synthèse de divers composés organiques.
Préparation d'inhibiteurs de bisphosphonate
Ce composé est utilisé dans la préparation d'inhibiteurs de bisphosphonate de la synthétase du pyrophosphate de farnésyle humain<a aria-label="1: 6. Préparation d'inhibiteurs de bisphosphonate" data-citationid="51
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Dimethoxyphenylboronic acid is primarily used as a reactant in palladium-catalyzed coupling reactions . It plays a crucial role in the Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry for the synthesis of biaryls, styrenes, and alkenes .
Mode of Action
In the Suzuki-Miyaura cross-coupling reactions, 3,5-Dimethoxyphenylboronic acid interacts with a palladium catalyst. The boronic acid moiety of the compound forms a complex with the palladium catalyst, facilitating the transmetallation step of the reaction. This leads to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Biochemical Pathways
The primary biochemical pathway influenced by 3,5-Dimethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway. This pathway is significant in organic synthesis, particularly in the pharmaceutical industry, where it is used to create a variety of biologically active compounds .
Result of Action
The primary result of the action of 3,5-Dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This enables the synthesis of a wide range of complex organic compounds, including biaryls, styrenes, and alkenes .
Analyse Biochimique
Biochemical Properties
3,5-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in palladium-catalyzed coupling reactions . It is also used in the preparation of benzopyranone derivatives as positive GABAA receptor modulators
Molecular Mechanism
The molecular mechanism of 3,5-Dimethoxyphenylboronic acid is primarily understood in the context of its role in palladium-catalyzed coupling reactions . It is also known to participate in the preparation of benzopyranone derivatives as positive GABAA receptor modulators
Propriétés
IUPAC Name |
(3,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIURRYWQBBCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402559 | |
| Record name | 3,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192182-54-0 | |
| Record name | 3,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-dimethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Dimethoxyphenylboronic acid in the synthesis of the uranyl salophen receptors discussed in the research?
A1: 3,5-Dimethoxyphenylboronic acid is employed as a reagent in a palladium-catalyzed Suzuki coupling reaction with 1-benzyloxy-2-iodobenzene. [] This reaction leads to the formation of a functionalized salicylaldehyde derivative, which is a crucial building block for synthesizing the final uranyl salophen receptors. These receptors are designed to bind with halide anions through interactions with the Lewis acidic uranyl center and potential anion-π interactions with the appended aromatic arms. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


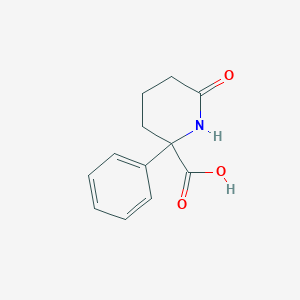
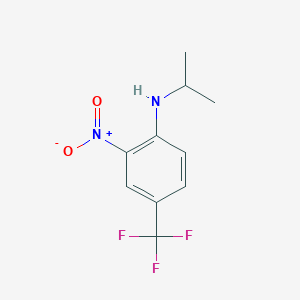
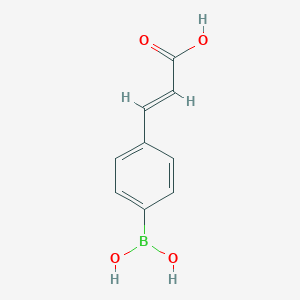

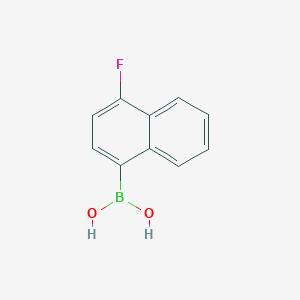
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
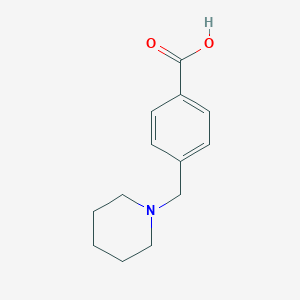
![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B69628.png)
